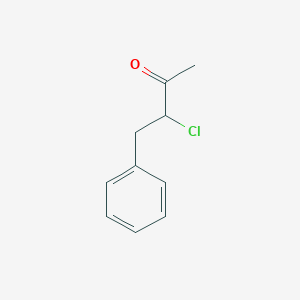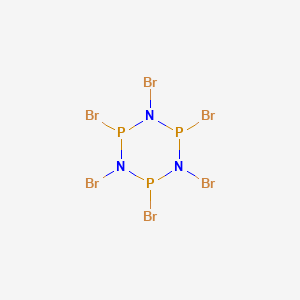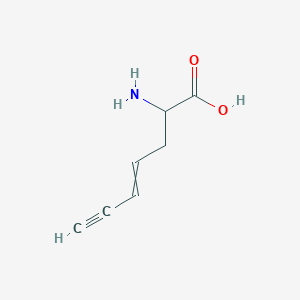![molecular formula C4H8ClN3S B14708195 [(Z)-1-chloropropan-2-ylideneamino]thiourea CAS No. 20953-14-4](/img/structure/B14708195.png)
[(Z)-1-chloropropan-2-ylideneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-1-chloropropan-2-ylideneamino]thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-chloropropan-2-ylideneamino]thiourea typically involves the reaction of 1-chloropropan-2-one with thiourea under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to maintain the optimal conditions for the reaction. The product is then purified through filtration and recrystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-1-chloropropan-2-ylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
[(Z)-1-chloropropan-2-ylideneamino]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, photographic chemicals, and as a corrosion inhibitor
Mecanismo De Acción
The mechanism of action of [(Z)-1-chloropropan-2-ylideneamino]thiourea involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function. It can also interact with cellular membranes, leading to changes in membrane permeability and function. These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound of the thiourea class, known for its versatility in organic synthesis.
Selenourea: Similar to thiourea but contains selenium instead of sulfur, offering different chemical properties.
Isothiourea: A tautomeric form of thiourea with distinct reactivity.
Uniqueness
[(Z)-1-chloropropan-2-ylideneamino]thiourea is unique due to the presence of the chlorine atom and the Z-configuration, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Propiedades
Número CAS |
20953-14-4 |
|---|---|
Fórmula molecular |
C4H8ClN3S |
Peso molecular |
165.65 g/mol |
Nombre IUPAC |
[(Z)-1-chloropropan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C4H8ClN3S/c1-3(2-5)7-8-4(6)9/h2H2,1H3,(H3,6,8,9)/b7-3- |
Clave InChI |
AOTITIIVLMHZPE-CLTKARDFSA-N |
SMILES isomérico |
C/C(=N/NC(=S)N)/CCl |
SMILES canónico |
CC(=NNC(=S)N)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


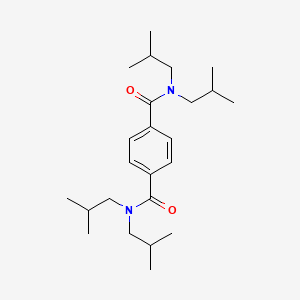

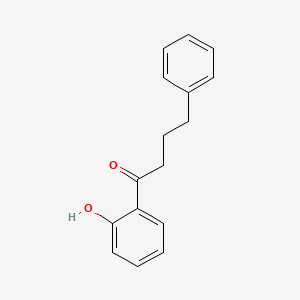

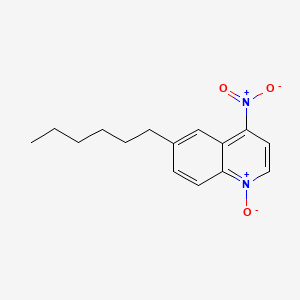

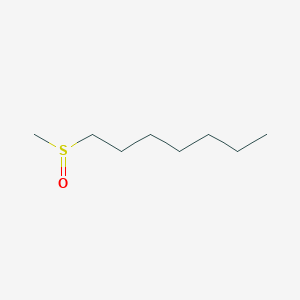
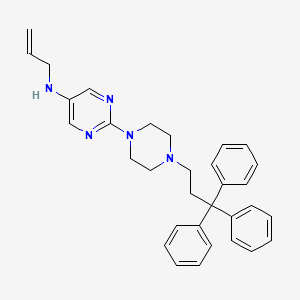
![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)
